Boc-D-N-Me-Phe DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

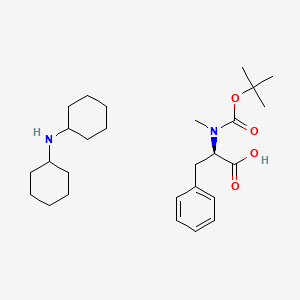

Boc-D-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used as a building block in the synthesis of peptides and peptidomimetics due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-N-Me-Phe DCHA typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product, Boc-D-N-Me-Phe, is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-N-Me-Phe DCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be substituted with other protecting groups or functional groups using reagents like trifluoroacetic acid

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: Oxidized derivatives of phenylalanine.

Reduction: Reduced forms of the compound.

Substitution: Compounds with different protecting groups or functional groups.

Wissenschaftliche Forschungsanwendungen

Boc-D-N-Me-Phe DCHA has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Boc-D-N-Me-Phe DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Boc-D-N-Me-Phe DCHA is unique due to its specific methylation and protection pattern, which provides stability and reactivity in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of ease of deprotection and incorporation into complex peptide structures .

Biologische Aktivität

Boc-D-N-Me-Phe DCHA (Boc-D-N-Methylphenylalanine DCHA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure

This compound is a derivative of phenylalanine, modified to enhance its biological properties. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a DCHA (dichloroacetate) moiety that may influence its solubility and interaction with biological targets.

Receptor Interactions

This compound has been evaluated for its activity at various receptors, particularly in the context of melanocortin receptors (mMCs). The melanocortin system plays a crucial role in numerous physiological processes, including energy homeostasis, inflammation, and pigmentation.

- Agonist Activity : In studies assessing agonist activity at mMC1R, mMC3R, mMC4R, and mMC5R, Boc-D-N-Me-Phe demonstrated varying degrees of efficacy. Notably, it showed partial activation at mMC4R, contributing to approximately 25% of the maximal response observed with the endogenous agonist NDP-MSH at high concentrations (100 μM) .

- Antagonist Activity : The compound was also screened for antagonist properties against NDP-MSH at mMC3R. However, it did not exhibit significant antagonist activity under the tested conditions .

| Peptide/Compound | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |

|---|---|---|---|---|

| Boc-D-N-Me-Phe | >100 μM | >100 μM | 25% activation | Not tested |

| NDP-MSH | 0.012±0.001 | 0.074±0.006 | 0.47±0.03 | 0.21±0.01 |

Therapeutic Implications

The pharmacological profile of Boc-D-N-Me-Phe suggests potential applications in treating conditions related to dysregulation of melanocortin signaling. Given its partial agonistic properties at mMC4R, it may be explored for therapeutic interventions in obesity and metabolic disorders where melanocortin pathways are implicated.

Study on Melanocortin Receptor Activity

A study conducted by researchers utilized HEK293 cells stably expressing various melanocortin receptors to assess the biological activity of this compound along with other tetrapeptides. The results indicated that while Boc-D-N-Me-Phe did not fully activate the receptors at high concentrations, it contributed to significant receptor activation compared to baseline controls .

Immune Modulation Studies

Further investigations into the immune-modulating effects of this compound revealed its potential role in influencing leukocyte behavior. Specifically, studies on C5a signaling pathways indicated that modifications of peptide sequences could enhance or inhibit immune responses . This suggests that Boc-D-N-Me-Phe may have applications beyond metabolic regulation, possibly in immune therapeutics.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORGORUOHHLHW-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.